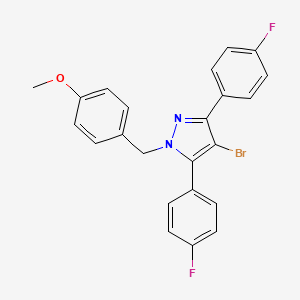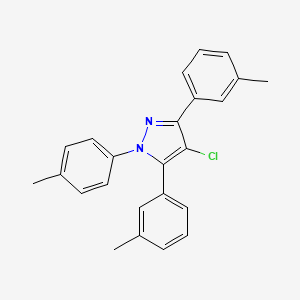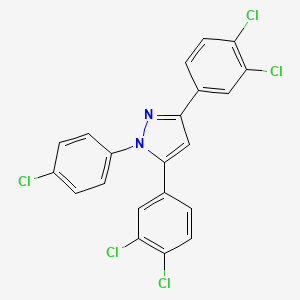![molecular formula C17H22F2N4O3S B10921605 1-(difluoromethyl)-5-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10921605.png)
1-(difluoromethyl)-5-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluoromethyl group, a methyl group, a morpholino group, and a phenylethyl group attached to a pyrazole ring.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the difluoromethyl and methyl groups. The morpholino and phenylethyl groups are then attached through a series of reactions involving nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, choice of solvents, and use of catalysts.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group, forming new derivatives.
Coupling Reactions: The phenylethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound may be used in the study of enzyme inhibition, as its structure allows it to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the morpholino group can participate in hydrogen bonding. The phenylethyl group may contribute to π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds to 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE include:
1-(TRIFLUOROMETHYL)-5-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(2-PIPERIDINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE: This compound has a piperidino group instead of a morpholino group, which may influence its binding interactions and pharmacokinetic properties.
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBONAMIDE: This compound has a carbonamide group instead of a sulfonamide group, which may alter its chemical stability and solubility.
Properties
Molecular Formula |
C17H22F2N4O3S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-(2-morpholin-4-yl-2-phenylethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H22F2N4O3S/c1-13-16(12-20-23(13)17(18)19)27(24,25)21-11-15(14-5-3-2-4-6-14)22-7-9-26-10-8-22/h2-6,12,15,17,21H,7-11H2,1H3 |
InChI Key |
ZFAPZIDDHQMPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCC(C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10921527.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10921528.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921551.png)

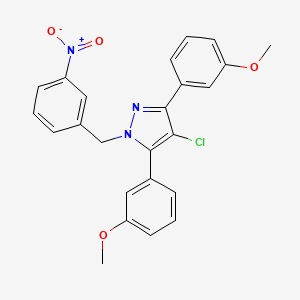
![2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10921565.png)
![4-(2-oxopyrrolidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10921575.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10921578.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921582.png)
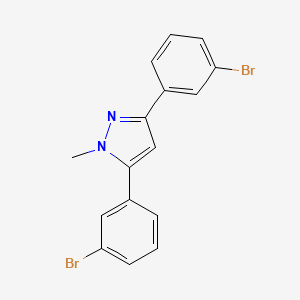
![N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921585.png)
